molecular formula C18H17N3O3 B11359497 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

Cat. No.: B11359497
M. Wt: 323.3 g/mol
InChI Key: XWRCRVYOGLJBPS-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms, attached to a benzamide moiety and a 4-ethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Attachment of the 4-ethoxyphenyl Group:

    Formation of the Benzamide Moiety: The final step involves the coupling of the oxadiazole intermediate with 3-methylbenzoic acid or its derivatives, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological activities. Oxadiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide exerts its effects would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include enzymes involved in cell signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide
  • N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide
  • N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

Uniqueness

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is unique due to the presence of the ethoxy group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. This makes it distinct from its analogs with different substituents, potentially offering unique advantages in specific applications.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

InChI

InChI=1S/C18H17N3O3/c1-3-23-15-9-7-13(8-10-15)16-17(21-24-20-16)19-18(22)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H,19,21,22)

InChI Key

XWRCRVYOGLJBPS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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